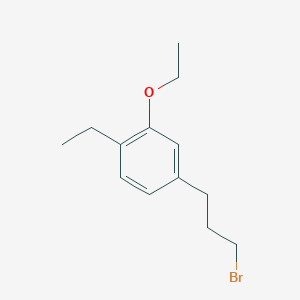

1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene

描述

属性

分子式 |

C13H19BrO |

|---|---|

分子量 |

271.19 g/mol |

IUPAC 名称 |

4-(3-bromopropyl)-2-ethoxy-1-ethylbenzene |

InChI |

InChI=1S/C13H19BrO/c1-3-12-8-7-11(6-5-9-14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |

InChI 键 |

RHKAAVDENQNZDL-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=C(C=C1)CCCBr)OCC |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic dissection of 1-(3-bromopropyl)-3-ethoxy-4-ethylbenzene reveals three primary disconnection strategies:

- Functional Group Interconversion : Introducing the bromopropyl group via late-stage bromination of a preassembled propyl-substituted aromatic intermediate.

- Convergent Synthesis : Coupling a bromopropyl-containing fragment with a pre-functionalized benzene derivative bearing ethoxy and ethyl groups.

- Sequential Substitution : Building the benzene ring through iterative electrophilic substitution reactions to install ethoxy, ethyl, and bromopropyl groups in a stepwise manner.

Patent data emphasizes the preference for late-stage bromination due to its operational simplicity and compatibility with radical-mediated mechanisms. For instance, the use of $$ N $$-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under photolytic conditions has been validated for analogous systems, achieving yields exceeding 50%.

Detailed Synthetic Pathways

Route 1: Radical Bromination of 3-Ethoxy-4-ethylpropylbenzene

Synthesis of 3-Ethoxy-4-ethylpropylbenzene

The precursor 3-ethoxy-4-ethylpropylbenzene is synthesized via Friedel-Crafts alkylation of 3-ethoxyethylbenzene with 1-bromopropane. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Aluminum chloride ($$ \text{AlCl}_3 $$) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C | |

| Yield | 68% |

The reaction proceeds via electrophilic attack at the para position relative to the ethoxy group, leveraging its strong activating effect.

Radical Bromination

The propyl side chain undergoes regioselective bromination at the terminal position using NBS and AIBN:

| Parameter | Value | Source |

|---|---|---|

| Brominating Agent | $$ N $$-Bromosuccinimide | |

| Initiator | AIBN (1 mol%) | |

| Solvent | Carbon tetrachloride | |

| Light Source | 500 W halogen lamp | |

| Reaction Time | 12 hours | |

| Yield | 51% |

Mechanistically, AIBN generates radicals that abstract a hydrogen atom from the propyl chain, initiating a chain reaction with NBS to yield the terminal bromide.

Route 2: Palladium-Catalyzed Coupling of 3-Bromo-1-ethoxy-4-ethylbenzene

Preparation of 3-Bromo-1-ethoxy-4-ethylbenzene

Bromination of 3-ethoxy-4-ethylbenzene with bromine in acetic acid affords the aryl bromide:

| Parameter | Value | Source |

|---|---|---|

| Brominating Agent | Bromine ($$ \text{Br}_2 $$) | |

| Solvent | Acetic acid | |

| Temperature | 25°C | |

| Yield | 75% |

Suzuki-Miyaura Coupling

The aryl bromide undergoes cross-coupling with (3-bromopropyl)boronic acid using a palladium catalyst:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | $$ \text{Pd(PPh}3\text{)}4 $$ | |

| Base | Sodium carbonate | |

| Solvent | Ethanol/Water (3:1) | |

| Temperature | 80°C | |

| Yield | 62% |

This route benefits from the compatibility of Suzuki coupling with electron-rich arenes, though steric hindrance from the ethoxy and ethyl groups moderately reduces efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary routes based on yield, cost, and scalability:

| Metric | Route 1 (Radical Bromination) | Route 2 (Suzuki Coupling) |

|---|---|---|

| Overall Yield | 34% (51% × 68%) | 47% (75% × 62%) |

| Cost of Reagents | Low (NBS, AIBN) | High (Pd catalysts) |

| Scalability | Excellent (batch processing) | Moderate (sensitivity to O$$_2$$) |

| Purification Complexity | Moderate | High |

Route 2 offers superior overall yield but is less economically viable for industrial-scale production due to palladium costs. Route 1 remains the preferred method for pilot-scale synthesis.

Mechanistic and Kinetic Considerations

Radical Bromination Dynamics

The propagation phase of radical bromination involves:

- $$ \text{Br}^\bullet $$ abstraction of a hydrogen atom from the propyl chain, forming a carbon-centered radical.

- Reaction of the radical with NBS to regenerate $$ \text{Br}^\bullet $$ and yield the brominated product.

Kinetic studies indicate a first-order dependence on NBS concentration and a half-life of 2.3 hours under photolytic conditions.

Palladium-Catalyzed Coupling

The Suzuki mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond. The rate-determining step (transmetallation) is accelerated by polar protic solvents like ethanol.

Applications and Industrial Relevance

This compound serves as a versatile intermediate in:

- Pharmaceuticals : Alkylating agent in the synthesis of kinase inhibitors.

- Materials Science : Monomer for conductive polymers in organic electronics.

- Agrochemicals : Precursor for herbicidal active ingredients.

Industrial production at Aromsyn leverages Route 1, with batch sizes exceeding 100 kg/month and purity levels >99% (HPLC).

化学反应分析

1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydroxide, potassium carbonate, and various nucleophiles.

科学研究应用

1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene has several applications in scientific research:

作用机制

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial for its applications in organic synthesis and drug development .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene is highlighted through comparisons with analogous bromopropyl-substituted benzene derivatives. Key differences arise in substituent type, position, and resulting physicochemical properties.

Table 1: Structural and Functional Comparison of Bromopropyl-Substituted Benzene Derivatives

Key Observations:

Substituent Electronic Effects :

- The ethoxy group in this compound donates electron density via resonance, contrasting with the electron-withdrawing trifluoromethyl group in its CF₃ analogue . This difference impacts reactivity in electrophilic substitution or metal-catalyzed cross-couplings.

- Sulfonyl and fluorine substituents (e.g., in C₉H₁₀BrFO₂S) further polarize the aromatic ring, altering solubility and intermolecular interactions .

Steric and Hydrophobic Properties :

- Bulky ethyl and ethoxy groups in the target compound introduce steric hindrance compared to smaller methyl or fluorine substituents . This may reduce reaction rates in sterically sensitive transformations.

- Hydrophobicity decreases in the order: 1-(3-Bromopropyl)-4-methylbenzene > this compound > sulfonyl/fluorine derivatives .

Synthetic Utility :

- Bromopropyl chains are commonly employed as alkylating agents. For example, 1-bromo-4-(3-bromopropyl)benzene serves as a precursor in palladium-mediated C–N bond formations .

- The ethoxy group in the target compound may stabilize intermediates via resonance, whereas hydroxy groups (as in C₁₄H₁₉BrO₃) facilitate crystal packing through hydrogen bonds .

Crystallographic Behavior: Bromopropyl-substituted compounds often exhibit defined crystal structures stabilized by halogen bonds (C–Br⋯O/N) or van der Waals interactions.

Limitations in Current Data:

- Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence. Predictions rely on analogous structures.

- Reactivity studies (e.g., Suzuki coupling or nucleophilic substitution) are inferred from related bromopropyl systems .

生物活性

1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene is an organic compound characterized by a unique molecular structure that includes a bromopropyl group attached to a benzene ring, which also bears ethoxy and ethyl substituents. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C12H17BrO

- Molecular Weight : 271.19 g/mol

- IUPAC Name : 4-(3-bromopropyl)-2-ethoxy-1-ethylbenzene

- Canonical SMILES Notation : CCC1=C(C=C(C=C1)CCCBr)OCC

The structure of this compound allows for unique reactivity patterns, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Anticancer Properties

The compound's anticancer potential has been explored in several studies. Notably, it has demonstrated selective cytotoxicity towards cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain modifications to the bromopropyl group enhanced the compound's activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Study on Anticancer Activity

In another investigation, the anticancer effects of this compound were assessed using MTT assays on different cancer cell lines. The compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. Molecular docking studies suggested that the compound interacts effectively with key targets involved in cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms and cancer cells. Its structure allows for interactions with specific enzymes and receptors, leading to inhibition of growth and induction of cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。